molecular formula C19H18ClN3O3 B7719996 N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7719996
M. Wt: 371.8 g/mol
InChI Key: RYZBVYHETSQMIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CPI-455, is a chemical compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a potent inhibitor of the BET family of proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and inhibiting the transcriptional activity of target genes. This leads to the inhibition of cancer cell proliferation and survival, as well as the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have significant effects on the expression of various genes involved in cancer cell proliferation, inflammation, and neurodegeneration. In cancer cells, N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to downregulate the expression of genes involved in cell cycle progression and survival, leading to cell death. Inflammation-related genes, such as TNF-α, IL-1β, and IL-6, are also downregulated by N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, leading to a reduction in pro-inflammatory cytokine production. In addition, N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to upregulate the expression of genes involved in neuroprotection, such as BDNF and NGF, in neuronal cells.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to inhibit cancer cell proliferation and reduce pro-inflammatory cytokine production. However, N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to study the potential therapeutic applications of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to improve the solubility and bioavailability of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to increase its effectiveness and reduce potential toxicity. Furthermore, the combination of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide analogs with improved potency and selectivity may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-chloroaniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a base. The resulting intermediate is then reacted with chloroacetyl chloride to obtain N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the transcriptional regulation of genes involved in cancer cell proliferation and survival. N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)18-22-19(26-23-18)15-5-3-4-6-16(15)25-11-17(24)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZBVYHETSQMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

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